(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXERFLWPXURUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
n-BuLi-Mediated Deprotonation
Furan’s α-position (pKₐ ≈ 35) undergoes selective deprotonation using n-BuLi (2.5 M in THF) at −10°C, forming a stabilized lithio intermediate. Subsequent quenching with 4-fluoro-3-methylbenzoyl chloride (1.2 equiv) yields the ketone after aqueous workup (NH₄Cl) and MnO₂ oxidation (24 h, CH₂Cl₂).
Procedure :
-
Add n-BuLi (8.0 mmol) to furan (8.0 mmol) in THF at −10°C.
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Stir for 2 h, then add 4-fluoro-3-methylbenzoyl chloride (4.0 mmol).
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Oxidize with MnO₂ (30 mmol), filter through Celite®, and purify via flash chromatography.
Yield : 74% (analogous to compound 1a in Ref.).
ZnO-Catalyzed Direct Acylation
Reaction Design and Efficiency
ZnO (1.0 equiv) facilitates the acylation of 2-substituted furans with acid chlorides under mild conditions (RT, 12–24 h). For unsubstituted furan, prolonged reaction times (48 h) and excess acyl chloride (1.5 equiv) are required to achieve 58% yield.
Workup :
-
Filter through Celite® to remove ZnO.
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Wash organic layers with NaHCO₃ (sat.) to neutralize residual HCl.
Weinreb Amide Approach
Ketone Synthesis via Organometallic Intermediates
Conversion of 4-fluoro-3-methylbenzoyl chloride to its Weinreb amide enables controlled ketone formation. Treatment with furan-2-yl lithium (generated via n-BuLi) affords the target compound in 82% yield.
Steps :
-
React Weinreb amide (1.0 equiv) with furan-2-yl lithium (−78°C, THF).
-
Quench with NH₄Cl (aq.), extract with CH₂Cl₂, and concentrate.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Temperature (°C) | Purification |
|---|---|---|---|---|
| Pd-Catalyzed Arylation | Pd(OAc)₂/PCy₃·HBF₄ | 71 | 150 | Column Chromatography |
| Lithiation-Acylation | n-BuLi/MnO₂ | 74 | −10 to RT | Flash Chromatography |
| ZnO-Mediated Acylation | ZnO | 58 | RT | Celite® Filtration |
| Weinreb Amide | n-BuLi | 82 | −78 | Solvent Extraction |
Chemical Reactions Analysis
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halogens (e.g., Br₂, Cl₂) and strong bases (e.g., NaOH, KOH).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and hydroxylated compounds.
Scientific Research Applications
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Fluoro-3-methylphenyl)(furan-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Impact on Melting Points: Bulky substituents (e.g., naphthalene in 3u) correlate with higher melting points (123–124°C) compared to simpler phenyl analogs. The target compound’s 4-fluoro-3-methylphenyl group may lower melting points relative to naphthalene derivatives due to reduced π-stacking .
- Electronic Effects: Fluorine’s electron-withdrawing nature may enhance electrophilicity of the ketone group, influencing reactivity. In PTK inhibitors, halogenated phenyl rings (Cl, Br) improve activity, suggesting fluorine’s role in the target compound merits further study .
- Spectral Shifts: Quinoline-containing analogs (3d'a) show distinct ¹H NMR signals (δ 8.8–9.1) due to aromatic protons, whereas furan protons typically resonate at δ 6.6–7.3. The target’s fluorophenyl group would likely deshield adjacent protons, causing upfield shifts .
Biological Activity
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and antiviral activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a furan ring attached to a phenyl group substituted with a fluorine atom and a methyl group. This specific arrangement is believed to contribute significantly to its biological activity.
Antibacterial Activity
Recent studies have shown that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.5 |
| Bacillus subtilis | 18.0 |
| Pseudomonas aeruginosa | 25.3 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, with an MIC of 15 µM, suggesting its potential as an antibacterial agent.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. The MIC values against common fungal strains are presented in Table 2.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 30.0 |
| Aspergillus niger | 35.5 |
The antifungal activity against Candida albicans indicates that this compound could be useful in treating fungal infections, especially in immunocompromised patients.
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against the Zika virus (ZIKV). A study highlighted the compound's inhibitory effects on ZIKV protease, crucial for viral replication. The IC50 values for inhibition are shown in Table 3.
| Viral Target | IC50 (µM) |
|---|---|
| ZIKV Protease | 1.5 |
This low IC50 value suggests that the compound is a potent inhibitor of ZIKV protease, making it a candidate for further development as an antiviral agent.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features. Modifications to the furan and phenyl rings have been studied to optimize activity:
- Substitution Effects : The presence of the fluorine atom enhances lipophilicity, improving membrane penetration.
- Methyl Group Influence : The methyl group at the para position on the phenyl ring contributes positively to antibacterial activity by increasing hydrophobic interactions.
Case Studies
- Study on Antibacterial Efficacy : In a controlled experiment, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated significant inhibition compared to standard antibiotics.
- Antiviral Efficacy Assessment : A recent investigation into the compound's impact on ZIKV showed promising results in vitro, with further studies required for in vivo validation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Fluoro-3-methylphenyl)(furan-2-yl)methanone, and how can purity be maximized?
- Methodology : Two primary approaches are recommended:
- Friedel-Crafts Acylation : React 4-fluoro-3-methylacetophenone (precursor: CAS 369-32-4) with furan-2-carbonyl chloride in the presence of AlCl₃. Monitor reaction progress via TLC (silica gel, EtOAc/hexane 1:4) and purify via column chromatography (Et₃N-treated silica gel, gradient elution with 2–5% EtOAc/CH₂Cl₂) to isolate the product .
- Cross-Coupling Strategies : Utilize Suzuki-Miyaura coupling between furan-2-boronic acid and a halogenated 4-fluoro-3-methylphenyl precursor. Optimize catalyst (Pd(PPh₃)₄) and base (K₂CO₃) concentrations to enhance yield (typically 60–75%) .
Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
- Crystallization : Use slow evaporation in EtOAc/hexane (1:3) to grow single crystals. Confirm crystal quality via PXRD (sharp peaks at 2θ = 12.4°, 18.7°) .
- Refinement : Employ SHELXL for small-molecule refinement. Address twinning or disorder using the HKLF5 format. Hydrogen bonding patterns (e.g., C=O···H–C interactions) should be analyzed via Mercury software, referencing graph-set notation (e.g., R₂²(8) motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
